SBI-553

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

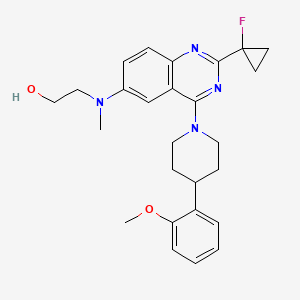

2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O2/c1-30(15-16-32)19-7-8-22-21(17-19)24(29-25(28-22)26(27)11-12-26)31-13-9-18(10-14-31)20-5-3-4-6-23(20)33-2/h3-8,17-18,32H,9-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWXTJQMEBQCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SBI-553: A Technical Guide to its Mechanism of Action as a Biased Allosteric Modulator of the Neurotensin Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. This compound represents a promising therapeutic candidate for substance use disorders and other neurological conditions by selectively engaging β-arrestin-mediated signaling while antagonizing G protein-dependent pathways, thereby avoiding the side effects associated with conventional NTSR1 agonists.[1][3]

Core Mechanism of Action: Biased Allosteric Modulation of NTSR1

This compound binds to an intracellular, allosteric pocket of NTSR1, distinct from the binding site of the endogenous ligand, neurotensin (NTS). This allosteric interaction confers a unique pharmacological profile characterized by:

-

Positive Allosteric Modulation of β-arrestin Signaling: this compound enhances the recruitment of β-arrestin to NTSR1, acting as a PAM for this pathway. It also exhibits agonist activity, directly stimulating β-arrestin recruitment in the absence of NTS.

-

Negative Allosteric Modulation of Gq Protein Signaling: this compound antagonizes the canonical Gq protein signaling pathway typically activated by NTS. This blockade of Gq-mediated signaling is crucial for avoiding the adverse effects, such as hypothermia and hypotension, associated with balanced NTSR1 agonists.

-

Signal Biasing: The dual action of potentiating β-arrestin signaling while inhibiting Gq activation results in a profound bias towards the β-arrestin pathway. This biased signaling is believed to mediate the therapeutic effects of this compound in attenuating addictive behaviors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Assay | Value | Species | Reference |

| EC50 | β-arrestin Recruitment | 0.34 μM | Human | |

| Gq Activation | Calcium Flux | No activity | Human | |

| NTS Affinity Enhancement | [125I]-NT Binding | Significant enhancement | Human, Mouse | |

| Brain:Plasma Ratio | Pharmacokinetics (1 hr post-dose) | 0.54 | Mouse | |

| Brain:Plasma Ratio | Pharmacokinetics (1 hr post-dose) | 0.98 | Rat | |

| Oral Bioavailability | Pharmacokinetics | ~50% | Mouse, Rat |

Table 2: In Vivo Efficacy of this compound in Models of Substance Abuse

| Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |

| Cocaine-induced Hyperlocomotion | Mouse | 12 | Attenuation | |

| Methamphetamine-induced Hyperlocomotion | Mouse | 12 | Attenuation | |

| Methamphetamine Conditioned Place Preference | Mouse | 12 | Blockade of expression | |

| Binge-like Ethanol Consumption | Mouse | Not specified | Reduction | |

| Interoceptive Effects of Ethanol | Rat | 2, 6, 12 | Attenuation |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of NTSR1 as modulated by this compound and a typical experimental workflow for its characterization.

NTSR1 Signaling Pathways

Caption: this compound Biased Signaling at NTSR1.

Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound Discovery and Characterization.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound.

β-arrestin Recruitment Assay (BRET)

-

Objective: To quantify the recruitment of β-arrestin to NTSR1 upon ligand stimulation.

-

Cell Line: HEK293T cells transiently co-expressing NTSR1 fused to a BRET donor (e.g., Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., GFP2).

-

Protocol:

-

Cells are plated in 96-well plates.

-

Cells are washed and incubated in a buffer (e.g., HBSS).

-

The BRET substrate (e.g., coelenterazine h) is added.

-

This compound or other ligands are added at various concentrations.

-

BRET signal is measured using a microplate reader capable of detecting dual-wavelength emissions.

-

The BRET ratio (acceptor emission / donor emission) is calculated and plotted against ligand concentration to determine EC50 and Emax values.

-

Gq Protein Activation Assay (Calcium Flux)

-

Objective: To measure the activation of the Gq signaling pathway by monitoring intracellular calcium mobilization.

-

Cell Line: U2OS cells stably expressing NTSR1.

-

Protocol:

-

Cells are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound or other ligands are added at various concentrations.

-

Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data are analyzed to determine the effect of the ligand on Gq-mediated calcium release.

-

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to NTSR1 and its effect on NTS binding.

-

Preparation: Membranes from HEK293T cells expressing NTSR1.

-

Saturation Binding Protocol ([³H]this compound):

-

Cell membranes are incubated with increasing concentrations of [³H]this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.

-

Bound and free radioligand are separated by filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

Specific binding is calculated and used to determine the Kd and Bmax.

-

-

Competition Binding Protocol ([¹²⁵I]NTS):

-

Cell membranes are incubated with a fixed concentration of [¹²⁵I]NTS in the presence of increasing concentrations of this compound.

-

The assay is performed as described for saturation binding.

-

The data are used to determine if this compound enhances or displaces the binding of NTS, confirming its allosteric mechanism.

-

In Vivo Behavioral Models

-

Objective: To assess the therapeutic potential of this compound in animal models of addiction.

-

Animals: C57BL/6J mice or Sprague-Dawley rats.

-

Locomotor Activity Protocol:

-

Animals are habituated to open-field chambers.

-

Animals are pre-treated with this compound or vehicle (i.p.).

-

A psychostimulant (e.g., cocaine or methamphetamine) is administered.

-

Locomotor activity (distance traveled, etc.) is recorded using automated activity monitors.

-

Data are analyzed to determine if this compound attenuates the hyperlocomotor effects of the psychostimulant.

-

-

Conditioned Place Preference (CPP) Protocol:

-

A three-phase protocol (pre-test, conditioning, post-test) is used.

-

During conditioning, animals receive a psychostimulant paired with one compartment and vehicle paired with another.

-

Before the post-test, animals are treated with this compound or vehicle.

-

The time spent in each compartment during the post-test is measured to assess the rewarding properties of the drug and the effect of this compound on the expression of this preference.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of safer and more effective therapeutics targeting GPCRs. Its unique mechanism as a β-arrestin biased allosteric modulator of NTSR1 allows for the selective activation of therapeutically relevant signaling pathways while avoiding those associated with adverse effects. The preclinical data strongly support its potential for the treatment of substance use disorders. Future research will focus on completing IND-enabling studies and advancing this compound into clinical trials to evaluate its safety and efficacy in humans. The principles underlying the biased allosteric modulation of this compound may also be applicable to the design of novel therapeutics for a wide range of other GPCR targets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SBI-553: A Beta-Arrestin Biased Agonist at the Neurotensin Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its unique mechanism of action, the experimental data supporting its biased agonism, and the detailed methodologies used in its characterization. By selectively engaging β-arrestin-mediated signaling pathways while antagonizing G protein-dependent signaling, this compound presents a promising therapeutic strategy for various neuropsychiatric disorders, including substance use disorders, by potentially mitigating the side effects associated with balanced NTSR1 agonists.[1][3]

Introduction: The Promise of Biased Agonism

G protein-coupled receptors (GPCRs), such as NTSR1, are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Traditionally, GPCR ligands have been classified as agonists or antagonists. However, the discovery of functional selectivity, or biased agonism, has revealed a more complex signaling paradigm. Biased agonists selectively activate a subset of a receptor's downstream signaling pathways, offering the potential for more targeted therapies with improved side-effect profiles.

NTSR1 is implicated in a range of physiological processes, including pain, temperature regulation, and the modulation of dopamine systems. While NTSR1 agonists have shown therapeutic promise, their clinical development has been hampered by side effects such as hypothermia and hypotension, which are thought to be mediated by G protein signaling. This compound emerges as a compelling drug candidate by demonstrating the ability to preferentially activate β-arrestin signaling downstream of NTSR1, while simultaneously inhibiting G protein activation.

This compound: Mechanism of Action

This compound is an allosteric modulator, meaning it binds to a site on the NTSR1 distinct from the orthosteric site where the endogenous ligand, neurotensin (NTS), binds. Its mechanism of action is multifaceted:

-

β-Arrestin Biased Agonist: In the absence of the endogenous ligand, this compound can independently act as an agonist to promote the recruitment of β-arrestin to NTSR1.

-

Positive Allosteric Modulator of β-Arrestin Pathway: this compound enhances the potency and efficacy of NTS in recruiting β-arrestin.

-

Negative Allosteric Modulator of G Protein Pathway: Crucially, this compound antagonizes NTS-mediated activation of Gq protein signaling.

This dual functionality confers a profound β-arrestin bias not only to its own actions but also to the signaling of the endogenous ligand, NTS.

Signaling Pathways of this compound

The signaling cascades initiated by NTSR1 are complex and context-dependent. The diagrams below illustrate the canonical G protein-mediated and β-arrestin-mediated pathways and how this compound modulates these.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Assay | Value | Reference |

| EC50 | Human | NTSR1 Allosteric Modulator | 0.34 μM | |

| Gq Activation | Human | TGFα Shedding Assay | No effect | |

| β-Arrestin Recruitment | Human | BRET Assay | Agonist activity | |

| [3H]NTS Binding | Human | Radioligand Binding | Increases affinity | |

| IP3 Production | - | - | No stimulation | |

| Calcium Mobilization | - | - | No stimulation |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose | Route | Brain:Plasma Ratio (1 hr) | Oral Bioavailability | Reference |

| Mouse | 30 mg/kg | PO | 0.54 | ~50% | |

| Rat | 30 mg/kg | PO | 0.98 | ~50% |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| Cocaine-induced Hyperlocomotion | Mouse | 12 mg/kg, i.p. | Attenuated | |

| Methamphetamine-induced Hyperlocomotion | Mouse | 12 mg/kg, i.p. | Attenuated | |

| Cocaine Self-Administration | Mouse | 2, 6, 12 mg/kg, i.p. | Reduced |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Transient transfection of plasmids encoding NTSR1 and various biosensors is typically performed using lipid-based reagents like Lipofectamine 2000 or 3000 when cells reach 70-80% confluency.

Radioligand Binding Assays

These assays are used to determine the binding affinity of ligands to the receptor.

-

Membrane Preparation: HEK293T cells overexpressing NTSR1 are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]NTS) and varying concentrations of the test compound (this compound).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding.

G Protein Activation Assays

This assay measures G protein activation by detecting the cleavage and release of a modified form of transforming growth factor-alpha (TGFα).

-

Principle: A membrane-anchored alkaline phosphatase (AP)-tagged TGFα is co-expressed with the GPCR of interest. Activation of Gq or G12/13 pathways leads to the activation of a metalloproteinase that cleaves and releases the AP-TGFα into the medium.

-

Procedure:

-

HEK293 cells are co-transfected with plasmids for NTSR1 and AP-TGFα.

-

Cells are stimulated with ligands (NTS, this compound).

-

The culture medium is collected, and the AP activity is measured using a colorimetric substrate.

-

-

Output: An increase in AP activity in the medium corresponds to G protein activation.

Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the dissociation of the G protein heterotrimer upon receptor activation.

-

Principle: The Gα subunit is fused to a Renilla luciferase (Rluc) and the Gγ subunit is fused to a Green Fluorescent Protein (GFP). In the inactive state, the subunits are in close proximity, allowing for BRET. Upon receptor activation, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal.

-

Procedure:

-

HEK293T cells are co-transfected with NTSR1 and the BRET-based G protein biosensors.

-

Cells are treated with the luciferase substrate (e.g., coelenterazine h).

-

Ligands are added, and the light emission at the Rluc and GFP wavelengths is measured.

-

-

Output: A decrease in the BRET ratio (GFP emission / Rluc emission) indicates G protein activation.

β-Arrestin Recruitment Assays

This is a common method to quantify the interaction between a GPCR and β-arrestin.

-

Principle: NTSR1 is fused to a fluorescent protein (e.g., YFP or GFP), and β-arrestin is fused to a luciferase (e.g., Rluc). Upon receptor activation and subsequent β-arrestin recruitment, the two proteins come into close proximity, enabling BRET.

-

Procedure:

-

HEK293T cells are co-transfected with the NTSR1-YFP and β-arrestin-Rluc constructs.

-

Cells are treated with the luciferase substrate.

-

Ligands are added, and the BRET signal is measured.

-

-

Output: An increase in the BRET ratio indicates β-arrestin recruitment.

In Vivo Behavioral Assays

This is a gold-standard model for assessing the reinforcing properties of drugs and the potential of a compound to treat addiction.

-

Surgical Preparation: Mice are surgically implanted with an intravenous catheter into the jugular vein.

-

Training: Mice are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of cocaine, while pressing the "inactive" lever has no consequence.

-

Testing: Once stable self-administration is established, the effect of this compound (administered prior to the session) on the number of cocaine infusions is measured.

-

Data Analysis: A reduction in active lever presses and cocaine infusions suggests that this compound reduces the reinforcing effects of cocaine.

In Vivo Electrophysiology

This technique is used to measure the activity of neurons in specific brain regions.

-

Target Region: The ventral tegmental area (VTA) is a key region in the brain's reward circuitry and is a target for drugs of abuse.

-

Procedure:

-

Anesthetized mice are placed in a stereotaxic frame.

-

A recording electrode is lowered into the VTA.

-

The spontaneous firing rate of dopamine neurons is recorded.

-

The effects of locally or systemically administered NTS and/or this compound on neuronal firing are measured.

-

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations, such as dopamine, in the brain.

-

Target Region: The nucleus accumbens is a primary target of VTA dopamine neurons.

-

Procedure:

-

A carbon-fiber microelectrode is implanted into the nucleus accumbens of an anesthetized or freely moving animal.

-

A voltage waveform is applied to the electrode, which causes dopamine to oxidize and reduce, generating a current that is proportional to its concentration.

-

The effects of this compound on basal or drug-evoked dopamine release are measured.

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of GPCR pharmacology. Its unique β-arrestin biased agonism at the NTSR1 provides a compelling rationale for its development as a therapeutic for substance use disorders and potentially other CNS conditions. The data summarized in this guide highlight its selective engagement of the β-arrestin pathway while avoiding the G protein-mediated signaling that may underlie the side effects of other NTSR1 agonists.

Future research should focus on further elucidating the downstream signaling pathways activated by β-arrestin in response to this compound, conducting more extensive preclinical safety and toxicology studies, and ultimately, translating these promising preclinical findings into clinical trials to evaluate the safety and efficacy of this compound in humans. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon this foundational work.

References

- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of SBI-553: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-553 is a novel, potent, and brain-penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2] Its unique mechanism of action, which selectively potentiates β-arrestin signaling while antagonizing the canonical Gq protein pathway, has positioned it as a promising therapeutic candidate for central nervous system (CNS) disorders, particularly in the realms of addiction and pain, without the side effects associated with balanced NTSR1 agonists.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its evaluation.

Discovery and Rationale

The development of this compound stemmed from an optimization campaign of a quinazoline-based lead compound, ML314.[5] While ML314 demonstrated β-arrestin bias and in vivo activity, it suffered from low oral bioavailability (<5%). The goal was to improve both the potency and pharmacokinetic profile to yield a more drug-like candidate with good CNS penetration. This effort led to the discovery of this compound (also referred to as compound 18 in some literature), which exhibited a 10-fold improvement in potency and significantly enhanced oral bioavailability.

This compound was identified through a high-content screening (HCS) assay for β-arrestin translocation. It acts as an allosteric modulator, binding to an intracellular pocket of NTSR1 rather than the orthosteric site where the endogenous ligand neurotensin (NT) binds. This allosteric binding enhances the affinity of neurotensin for the receptor and selectively stabilizes a receptor conformation that favors β-arrestin recruitment and subsequent signaling, while simultaneously preventing the coupling and activation of the Gq/11 protein. This biased signaling is crucial as the Gq pathway is implicated in the undesirable side effects of NTSR1 activation, such as hypothermia and hypotension.

Synthesis of this compound

The synthesis of this compound follows a multi-step route starting from a substituted carboxylic acid. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the following key steps:

-

Acid Chloride Formation: A substituted carboxylic acid (9) is converted to its corresponding acid chloride.

-

Amide Formation: The acid chloride is reacted with a 2-cyanoaniline (11) to form the intermediate amide (12).

-

Quinazoline Cyclization: Intermediate 12 undergoes cyclization under basic conditions to form the quinazoline core (13).

-

Introduction of Amino Side Chain: The amino side chain (14) is introduced via a copper-catalyzed coupling reaction to yield intermediate 15.

-

Methylation: Reductive alkylation is used to methylate the amino group, resulting in intermediate 16.

-

Final Coupling: Intermediate 16 is coupled with a substituted piperidine (17) to yield the final product, this compound (18).

Note: For detailed, step-by-step synthetic procedures, including specific reagents, solvents, and reaction conditions, please refer to the supporting information of Pinkerton et al., J Med Chem, 2019.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Assay | Reference |

| EC50 | Human | 0.14 µM | [125I]-NT Binding Augmentation | |

| EC50 | Human | 0.34 µM | β-arrestin Recruitment | |

| Binding Affinity (Kd) | Rat | 2.3 nM (NT alone) vs. 0.67 nM (NT + this compound) | [3H]NTS Radioligand Binding | |

| Binding Affinity (Kd) | Human | 2.14 nM (NT alone) vs. 0.92 nM (NT + this compound) | [3H]NTS Radioligand Binding | |

| Gq Activation | Human | No activity | Calcium Flux / IP3 Generation |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dose (IV) | Dose (PO) | T1/2 (IV, h) | T1/2 (PO, h) | Oral Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) | Reference |

| Mouse | 5 mg/kg | 30 mg/kg | 6.16 | 5.28 | ~50 | 0.54 | |

| Rat | 5 mg/kg | 30 mg/kg | 7.02 | 2.23 | ~50 | 0.98 |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The unique mechanism of this compound involves selectively modulating the downstream signaling of NTSR1. The following diagrams illustrate the canonical Gq pathway, the β-arrestin pathway, and how this compound biases the signaling towards the latter.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Mechanism Enables Precision Biased GPCR Therapies | Technology Networks [technologynetworks.com]

- 5. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

SBI-553: A Technical Guide to its Role in Pain and Addiction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin-biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3][4][5] This unique mechanism of action, which selectively promotes β-arrestin signaling while antagonizing Gq protein-mediated pathways, has positioned this compound as a promising therapeutic candidate for the treatment of substance use disorders and potentially for pain management. Preclinical studies have demonstrated its efficacy in attenuating the rewarding and reinforcing effects of psychostimulants and alcohol without inducing the adverse side effects commonly associated with unbiased NTSR1 agonists, such as hypothermia, hypotension, and motor impairment. Furthermore, emerging evidence suggests that β-arrestin-biased NTSR1 modulation may offer a novel, non-opioid analgesic strategy. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its signaling pathways, summarizing key preclinical data, and outlining the experimental protocols used to characterize its effects.

Introduction to this compound and NTSR1 Signaling

The neurotensin receptor 1 (NTSR1) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand neurotensin (NTS), canonicaly signals through Gq proteins to activate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization. NTSR1 can also engage β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling cascades.

This compound is an allosteric modulator of NTSR1, meaning it binds to a site on the receptor distinct from the orthosteric site where NTS binds. Its key characteristic is its "biased agonism," specifically a bias towards the β-arrestin pathway. This compound acts as a PAM for β-arrestin recruitment, enhancing the ability of NTS to engage this pathway. Concurrently, it functions as a negative allosteric modulator (NAM) of Gq protein signaling, effectively blocking this canonical pathway. This dual action uncouples the therapeutic effects associated with β-arrestin signaling from the side effects linked to Gq activation.

Signaling Pathways of this compound at NTSR1

The signaling cascade initiated by this compound at the NTSR1 is distinct from that of the endogenous ligand NTS. The following diagram illustrates the differential signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Pharmacology of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| β-Arrestin Recruitment | ||||

| BRET Assay | EC50 | 0.34 µM | HEK293 | |

| Gq Protein Signaling | ||||

| TGFα Shedding Assay | Agonist Activity | No effect | G protein-deficient HEK293 | |

| TGFα Shedding Assay | Antagonist Activity (vs. NTS) | Full Antagonism | G protein-deficient HEK293 | |

| IP3 Generation (BRET) | Agonist Activity | No effect | HEK293T | |

| Calcium Mobilization | Agonist Activity | No effect | HEK293T | |

| Radioligand Binding | ||||

| [¹²⁵I]-NTS Binding | EC50 (PAM activity) | 0.14 µM | hNTR1 membranes |

Table 2: In Vivo Efficacy of this compound in Addiction Models

| Model | Species | Drug | This compound Dose (i.p.) | Key Findings | Reference |

| Cocaine Self-Administration | Mouse | Cocaine (0.1, 0.3, 0.5, 1 mg/kg/infusion) | 2, 6, 12 mg/kg | Dose-dependently reduced cocaine intake at lower cocaine doses. | |

| 12 mg/kg | Increased latency to initiate lever pressing. | ||||

| Methamphetamine-Induced Hyperlocomotion | Mouse | Methamphetamine (2 mg/kg) | 12 mg/kg | Attenuated hyperlocomotion. | |

| Methamphetamine Conditioned Place Preference (CPP) | Mouse | Methamphetamine | 12 mg/kg | Blocked the expression of CPP. | |

| Ethanol Drinking | Mouse | Ethanol | Not specified | Reduces binge-like ethanol consumption. |

Table 3: In Vivo Efficacy of SBI-810 (a close analog of this compound) in Pain Models

| Model | Species | SBI-810 Dose | Route | Key Findings | Reference |

| Postoperative Pain (Plantar Incision) | Mouse | 12 mg/kg | i.p. | Prevented incision-induced mechanical pain. | |

| Neuropathic Pain (Spared Nerve Injury) | Mouse | Not specified | Not specified | Inhibited pain in the spared nerve injury model. | |

| Inflammatory Pain | Mouse | Not specified | Not specified | Alleviated inflammatory pain. | |

| Mechanical Allodynia (von Frey) | Mouse | 12 mg/kg | i.p. | Significantly increased paw withdrawal threshold. | |

| Thermal Pain (Hot Plate) | Mouse | Not specified | Not specified | Reduced heat pain. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

β-Arrestin Recruitment Assay (BRET)

This protocol is adapted from studies investigating this compound's effect on NTSR1.

Objective: To quantify the recruitment of β-arrestin2 to NTSR1 upon ligand stimulation.

Materials:

-

HEK293 cells

-

Plasmids: NTSR1-Rluc (Renilla luciferase) and β-arrestin2-Venus (or other suitable fluorescent protein)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

White, 96-well microplates

-

Coelenterazine h (BRET substrate)

-

BRET-compatible plate reader

-

This compound, NTS, and other test compounds

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Co-transfect cells with NTSR1-Rluc and β-arrestin2-Venus plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, detach cells and seed into white, 96-well microplates at a density of approximately 50,000 cells per well.

-

Allow cells to attach and grow for another 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound, NTS, and control compounds in assay buffer (e.g., HBSS).

-

Aspirate the culture medium from the 96-well plate and replace with assay buffer containing the test compounds.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

BRET Measurement:

-

Add coelenterazine h to each well to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 485 nm).

-

Subtract the background BRET ratio (from cells expressing only the donor, NTSR1-Rluc) to obtain the net BRET.

-

Plot the net BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Gq Protein Activation Assay (TGFα Shedding)

This protocol is based on the methodology used to assess this compound's lack of Gq activation.

Objective: To measure Gq protein activation by quantifying the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

Materials:

-

G protein-deficient HEK293 cells (ΔGNAS, GNAL, GNAQ, GNA11, GNA12, and GNA13)

-

Plasmids: NTSR1, Gαq, and AP-TGFα

-

Cell culture medium

-

Transfection reagent

-

96-well plates

-

Assay buffer

-

Fluorescent substrate for alkaline phosphatase (e.g., 4-methylumbelliferyl phosphate)

-

Fluorescence plate reader

-

This compound, NTS, and other test compounds

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect G protein-deficient HEK293 cells with plasmids encoding NTSR1, Gαq, and AP-TGFα.

-

Seed the transfected cells into 96-well plates.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Add test compounds (this compound, NTS) at various concentrations.

-

Incubate for a specified period (e.g., 1 hour) at 37°C.

-

-

Detection of Shed AP-TGFα:

-

Transfer a portion of the supernatant from each well to a new plate.

-

Add the fluorescent alkaline phosphatase substrate.

-

Incubate to allow for the enzymatic reaction.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the logarithm of the agonist concentration.

-

Determine the EC50 for agonists or the IC50 for antagonists by fitting the data to the appropriate dose-response curve.

-

Cocaine Conditioned Place Preference (CPP) in Mice

This protocol is a generalized procedure based on studies evaluating the effects of this compound on cocaine-induced reward.

Objective: To assess the rewarding properties of cocaine and the ability of this compound to block the expression of this reward.

Materials:

-

Male C57BL/6J mice

-

Three-chamber CPP apparatus (with distinct visual and tactile cues in the two outer chambers)

-

Cocaine hydrochloride

-

This compound

-

Saline (vehicle)

-

Animal activity monitoring software

Procedure:

-

Habituation (Day 1):

-

Allow mice to freely explore all three chambers of the CPP apparatus for 15-20 minutes.

-

-

Pre-Test (Day 2):

-

Record the time spent in each of the two outer chambers for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded or assigned to a biased design.

-

-

Conditioning Phase (Days 3-6):

-

This phase typically involves four conditioning sessions, alternating between drug and vehicle pairings.

-

Day 3 (Cocaine): Inject mice with cocaine (e.g., 10 mg/kg, i.p.) and immediately confine them to their initially non-preferred chamber for 30 minutes.

-

Day 4 (Saline): Inject mice with saline and confine them to the opposite chamber for 30 minutes.

-

Repeat this alternating schedule for Days 5 and 6.

-

-

Test Phase (Day 7):

-

Administer this compound (e.g., 12 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Place the mice in the central chamber and allow them to freely explore all three chambers for 15 minutes.

-

Record the time spent in each of the outer chambers.

-

-

Data Analysis:

-

Calculate a preference score: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).

-

Compare the preference scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of GPCR pharmacology, demonstrating that biased agonism can be harnessed to develop therapeutics with improved safety profiles. Its ability to selectively engage the β-arrestin pathway of NTSR1 while blocking Gq signaling provides a powerful tool to dissect the distinct physiological roles of these pathways. The preclinical data strongly support the potential of this compound and similar molecules for the treatment of addiction. The analgesic properties of its analog, SBI-810, further expand the therapeutic possibilities of this class of compounds.

Future research should focus on fully elucidating the downstream signaling events mediated by β-arrestin in the context of NTSR1 activation by this compound. Further studies are also warranted to explore the efficacy of this compound in models of other substance use disorders, such as opioid and nicotine addiction. The promising preclinical findings for SBI-810 in pain models suggest that a detailed investigation of this compound's analgesic potential is also a critical next step. Ultimately, the translation of these findings into clinical trials will be essential to determine the therapeutic utility of NTSR1-biased allosteric modulators in human health.

References

- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 2. mmpc.org [mmpc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Cocaine conditioned place preference: unexpected suppression of preference due to testing combined with strong conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Allosteric Gateway: A Technical Guide to the SBI-553 Binding Site on NTSR1

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of SBI-553, a novel β-arrestin-biased allosteric modulator of the Neurotensin Receptor 1 (NTSR1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and the development of biased ligands.

Executive Summary

This compound is a potent, brain-penetrant small molecule that exhibits a unique pharmacological profile at NTSR1. It functions as a positive allosteric modulator (PAM) and a direct agonist for the β-arrestin pathway while simultaneously acting as a negative allosteric modulator (NAM) for G protein signaling, particularly the Gq pathway.[1][2][3] This biased agonism presents a promising therapeutic strategy for treating conditions like psychostimulant abuse by selectively activating beneficial signaling pathways while avoiding the side effects associated with unbiased NTSR1 activation.[1] Recent advancements in cryo-electron microscopy (cryo-EM) have elucidated the precise binding location of this compound, providing a structural basis for its complex allosteric modulation.[3]

This compound Binding Site and Molecular Interactions

Cryo-EM studies have revealed that this compound binds to a distinct allosteric pocket located on the intracellular side of NTSR1. This binding site is situated within the intracellular cavity at the interface where the G protein C-terminal helix typically engages the receptor.

The binding of this compound is not only compatible with the binding of the G protein Gαo and G protein-coupled receptor kinase 2 (GRK2) but has been shown to clash with the binding of the Gαq protein. This structural arrangement provides a clear mechanism for its observed Gq antagonism. The presence of this compound stabilizes a receptor conformation that is permissive for β-arrestin and GRK2 recruitment while hindering the coupling of Gq.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with NTSR1.

| Parameter | Value | Reference |

| EC50 | 0.34 µM (340 nM) |

Table 1: Potency of this compound

| Parameter | Fold Increase | Reference |

| NTS Affinity (Kd) | Up to 3.9-fold | |

| [3H]NTS Binding Sites (Bmax) | Up to 3.3-fold |

Table 2: Allosteric Modulation of Neurotensin (NTS) Binding by this compound

Signaling Pathways Modulated by this compound

NTSR1 is known to signal through both G protein-dependent and β-arrestin-dependent pathways. The endogenous ligand, neurotensin (NTS), activates both cascades. This compound fundamentally alters this signaling balance.

Caption: NTSR1 signaling pathways with and without this compound.

As depicted, this compound binding to NTSR1 inhibits Gq protein activation while promoting the recruitment of GRK2 and β-arrestin, thereby biasing the cellular response towards the β-arrestin pathway.

Experimental Protocols

The characterization of this compound's interaction with NTSR1 has relied on a suite of biochemical and structural biology techniques.

Radioligand Binding Assays

These assays are fundamental to determining the affinity and allosteric effects of this compound.

Caption: Workflow for radioligand binding assays.

Protocol:

-

Membrane Preparation: HEK293T cells expressing human NTSR1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.

-

Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled ligand (e.g., [3H]NTS or [3H]this compound) and varying concentrations of unlabeled this compound.

-

Equilibration: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C).

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-linear regression analysis is used to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

β-Arrestin Recruitment Assay (Confocal Microscopy)

This assay visualizes the translocation of β-arrestin to the cell membrane upon receptor activation.

Protocol:

-

Cell Culture: Cells co-expressing NTSR1 and a fluorescently tagged β-arrestin (e.g., β-arrestin2-GFP) are cultured on glass coverslips.

-

Treatment: Cells are treated with vehicle, NTS, or this compound for a defined period.

-

Fixation and Staining: Cells are fixed, and cell nuclei may be counterstained (e.g., with DAPI).

-

Imaging: Images are acquired using a confocal microscope.

-

Analysis: The translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane is quantified.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been pivotal in determining the high-resolution structure of NTSR1 in complex with this compound and signaling partners.

Caption: General workflow for Cryo-EM structure determination.

Protocol:

-

Protein Expression and Purification: NTSR1 and its binding partners (e.g., G proteins, β-arrestin) are expressed and purified.

-

Complex Assembly: The purified components are mixed with this compound to form a stable complex.

-

Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted, and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions.

-

Image Processing: A large dataset of particle images is processed to generate a 3D reconstruction of the complex.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined.

Conclusion

The discovery and characterization of this compound's binding site on NTSR1 represent a significant advancement in the field of GPCR pharmacology. The elucidation of its allosteric binding pocket and the structural basis for its biased signaling provide a blueprint for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. This technical guide serves as a comprehensive resource for researchers aiming to further explore the intricate mechanisms of allosteric modulation at NTSR1 and other GPCRs.

References

In Vitro Characterization of SBI-553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SBI-553, a novel, potent, and brain-penetrant allosteric modulator of the Neurotensin Receptor 1 (NTSR1). This compound has garnered significant interest for its unique signaling properties, acting as a β-arrestin biased agonist and a negative allosteric modulator of Gq protein signaling. This biased agonism presents a promising therapeutic strategy for various neurological and psychiatric disorders by selectively engaging downstream signaling pathways.

Core Mechanism of Action

This compound binds to an intracellular, allosteric site on NTSR1.[1] This interaction modulates the receptor's response to the endogenous ligand, neurotensin (NT). Unlike orthosteric agonists that directly activate the receptor, this compound exhibits functional selectivity. It potently promotes the recruitment of β-arrestin to NTSR1 while simultaneously inhibiting the canonical Gq protein signaling pathway typically associated with NTSR1 activation.[2][3][4] This results in a signaling profile that is heavily biased towards the β-arrestin pathway.

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data from in vitro studies of this compound, providing a comparative overview of its potency and binding characteristics.

Table 1: Functional Potency of this compound in β-Arrestin Recruitment Assays

| Assay Type | Cell Line | Parameter | Value (μM) | Reference |

| β-Arrestin Recruitment | HEK293 | EC50 | 0.34 | [5] |

| β-Arrestin Recruitment (hNTR1) | HEK293 | EC50 | 0.14 |

Table 2: Allosteric Modulation of Neurotensin (NT) Binding by this compound

| Radioligand | Cell Line | This compound Concentration (μM) | Effect on [³H]NTS Binding | Reference |

| [³H]NTS | HEK293T (hNTSR1) | 0.01 - 10 | Dose-dependently increases NTS affinity (Kd) up to 3.9-fold and Bmax up to 3.3-fold. | |

| [¹²⁵I]-NT | HEK293 (hNTR1) | Increasing Concentrations | Significantly enhances neurotensin peptide binding. |

Signaling Pathways

The signaling of NTSR1 is multifaceted. In its canonical pathway, agonist binding leads to the activation of Gq proteins, resulting in downstream calcium mobilization. However, NTSR1 activation also triggers the recruitment of β-arrestins, which mediate a distinct set of cellular responses and receptor internalization. This compound fundamentally alters this signaling balance.

Canonical NTSR1 Signaling Pathway

Caption: Canonical NTSR1 signaling cascade initiated by neurotensin binding, leading to Gq protein activation and subsequent calcium mobilization.

This compound Modulated NTSR1 Signaling Pathway

Caption: this compound allosterically modulates NTSR1, inhibiting Gq protein signaling and promoting β-arrestin recruitment and downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the core experimental protocols used in the characterization of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of ligands to NTSR1 and to characterize the allosteric effects of this compound on neurotensin binding.

Objective: To measure the affinity (Kd) and binding capacity (Bmax) of radiolabeled neurotensin ([³H]NTS) to NTSR1 in the presence and absence of this compound.

Materials:

-

HEK293T cell membranes expressing human NTSR1.

-

[³H]Neurotensin (Radioligand).

-

This compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: HEK293T cells overexpressing NTSR1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in binding buffer.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with increasing concentrations of [³H]NTS.

-

Allosteric Modulation: To assess the effect of this compound, a fixed concentration of the compound (or a range of concentrations) is co-incubated with the membranes and [³H]NTS.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin. Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax values.

Caption: Workflow for a radioligand binding assay to characterize this compound's effect on NTSR1.

β-Arrestin Recruitment Assays

These assays directly measure the ability of this compound to promote the interaction between NTSR1 and β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.

Objective: To quantify the recruitment of β-arrestin to NTSR1 upon stimulation with this compound.

Materials:

-

HEK293 cells co-expressing NTSR1 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a Venus fluorescent protein.

-

This compound.

-

Coelenterazine h (luciferase substrate).

-

Assay buffer (e.g., HBSS).

Procedure:

-

Cell Culture: HEK293 cells are transiently or stably transfected with the NTSR1-Rluc and β-arrestin2-Venus constructs.

-

Assay Plating: Cells are seeded into 96-well white, clear-bottom plates.

-

Ligand Addition: Cells are treated with increasing concentrations of this compound.

-

Substrate Addition: Coelenterazine h is added to each well.

-

BRET Measurement: The plate is immediately read on a microplate reader capable of detecting both the luciferase emission (donor) and the Venus emission (acceptor).

-

Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc). The net BRET ratio is determined by subtracting the background BRET ratio from the BRET ratio of the ligand-treated cells. Dose-response curves are generated to determine the EC50 of this compound.

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

Calcium Mobilization Assays

These assays are used to assess the effect of this compound on the Gq protein signaling pathway by measuring changes in intracellular calcium concentrations.

Objective: To determine if this compound activates or inhibits Gq-mediated calcium release.

Materials:

-

HEK293 cells expressing NTSR1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Neurotensin (as a positive control for Gq activation).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

-

Cell Plating: HEK293-NTSR1 cells are seeded in a 96-well black, clear-bottom plate.

-

Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to calcium.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of this compound or neurotensin.

-

Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are monitored in real-time after compound addition.

-

Antagonism Assessment: To test for antagonism, cells are pre-incubated with this compound before the addition of neurotensin.

-

Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to generate dose-response curves.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective β-arrestin biased allosteric modulator of NTSR1. Its ability to promote β-arrestin recruitment while antagonizing Gq-mediated signaling provides a unique pharmacological profile. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of GPCR biology and drug discovery, facilitating further investigation into the therapeutic potential of biased allosterism at the neurotensin receptor 1.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Profile of SBI-553: A β-Arrestin Biased Allosteric Modulator of the Neurotensin Receptor 1

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3][4] This unique mechanism of action, which selectively promotes β-arrestin signaling while antagonizing G protein-mediated pathways, has positioned this compound as a promising therapeutic candidate for a range of neuropsychiatric and neurological disorders, including substance use disorders and chronic pain.[1] Preclinical studies have demonstrated its efficacy in animal models of addiction and pain, while notably avoiding the side effects associated with conventional NTSR1 agonists, such as hypothermia and hypotension. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, experimental methodologies, and key in vitro and in vivo findings.

Core Mechanism of Action

This compound binds to an intracellular allosteric pocket of NTSR1. This interaction confers a profound bias towards β-arrestin signaling pathways. Unlike orthosteric agonists that activate both G protein and β-arrestin pathways, this compound selectively enhances β-arrestin recruitment and subsequent signaling cascades while inhibiting Gq protein activation. This biased agonism is crucial to its therapeutic potential, as it separates the beneficial effects of NTSR1 modulation from the adverse effects linked to G protein signaling.

Signaling Pathway of this compound at NTSR1

The following diagram illustrates the biased signaling mechanism of this compound at the Neurotensin Receptor 1.

Caption: this compound biased signaling at NTSR1.

Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding and Activity

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 0.14 µM | [125I]-NT Binding Augmentation | |

| EC50 | - | 0.34 µM | β-arrestin Recruitment | |

| Binding Affinity (Kd) | - | ~50% specific binding at 400 nM | [3H]this compound Saturation Binding |

Table 2: In Vitro Functional Selectivity

| Pathway | Effect of this compound | Reference |

| β-arrestin Recruitment | Agonist / Positive Allosteric Modulator | |

| Gq Protein Activation | Antagonist | |

| Inositol Phosphate (IP3) Production | No stimulation | |

| Calcium Mobilization | No stimulation |

Quantitative In Vivo Data

Table 3: Rodent Pharmacokinetics

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Brain:Plasma Ratio (1h) | Half-life (h) | Reference |

| Mouse | 30 | PO | ~50 | 0.54 | 5.28 | |

| Rat | 30 | PO | ~50 | 0.98 | 2.23 |

Table 4: In Vivo Efficacy in Addiction Models

| Animal Model | Drug | This compound Dose (mg/kg) | Effect | Reference |

| Mouse | Cocaine/Methamphetamine | 12 (IP) | Attenuates hyperactivity | |

| Mouse | Ethanol | 12 (IP) | Reduces consumption | |

| Rat | Ethanol | 2, 6, 12 (IP) | Attenuates interoceptive effects |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to NTSR1 and its effect on the binding of the endogenous ligand, neurotensin.

[3H]this compound Saturation Binding:

-

HEK293T cell membranes expressing NTSR1 are prepared.

-

Membranes are incubated with increasing concentrations of [3H]this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

-

Bound and free radioligand are separated by filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine Kd and Bmax values.

[125I]-Neurotensin Binding Augmentation:

-

Cell membranes expressing either human or mouse NTSR1 are used.

-

Membranes are incubated with a fixed concentration of [125I]-Neurotensin in the presence of increasing concentrations of this compound.

-

The reaction is incubated to equilibrium.

-

Bound radioligand is separated from free radioligand via filtration.

-

The amount of bound [125I]-Neurotensin is quantified.

-

Data are plotted to determine the EC50 for binding augmentation.

Functional Assays

Objective: To characterize the functional activity of this compound at NTSR1, specifically its effects on G protein and β-arrestin signaling.

β-Arrestin Recruitment Assay (BRET-based):

-

HEK293T cells are co-transfected with NTSR1 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP).

-

Cells are treated with varying concentrations of this compound.

-

The BRET substrate, coelenterazine, is added.

-

The light emission from RLuc (donor) and GFP (acceptor) is measured.

-

The BRET ratio is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor.

-

An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.

G Protein Activation Assay (TRUPATH):

-

HEK293T cells are transiently transfected with NTSR1 and a G protein activation sensor.

-

Cells are treated with the endogenous agonist (Neurotensin), this compound, or an orthosteric antagonist.

-

G protein activation is assessed by measuring a detectable signal (e.g., luminescence or fluorescence) generated by the sensor upon G protein activation.

-

Data are fitted to sigmoidal curves to determine potency (EC50) and efficacy (Emax).

The following diagram illustrates a typical experimental workflow for assessing GPCR signaling.

Caption: General workflow for in vitro functional assays.

In Vivo Behavioral Models

Objective: To evaluate the therapeutic potential of this compound in animal models of disease.

Locomotor Activity:

-

Mice (e.g., DAT KO mice or wild-type mice treated with psychostimulants) are used.

-

Animals are administered this compound (e.g., 12 mg/kg, IP) or vehicle.

-

Locomotor activity is measured using automated activity monitors with photobeams.

-

Data on horizontal and vertical movement are collected over a specified time period.

-

The effect of this compound on basal or drug-induced hyperlocomotion is analyzed.

Ethanol Consumption (Two-Bottle Choice):

-

Mice are given a choice between a bottle of water and a bottle of ethanol solution.

-

Ethanol and water consumption are measured daily.

-

After establishing a stable baseline of ethanol intake, mice are treated with this compound (e.g., 12 mg/kg, IP) or vehicle.

-

Ethanol and water consumption are re-measured to determine the effect of the compound.

-

Preference for ethanol is calculated as the ratio of ethanol consumed to total fluid intake.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent. Its unique mechanism as a β-arrestin biased allosteric modulator of NTSR1 allows for the selective activation of therapeutically relevant signaling pathways while avoiding the adverse effects associated with unbiased NTSR1 agonism. The compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and CNS penetration, and has shown efficacy in multiple animal models of substance use disorders. Further investigation into the full therapeutic potential of this compound and its derivatives is warranted. A closely related derivative, SBI-810, has shown superior analgesic effects and may be more likely to be developed for clinical applications in pain management. The development of this compound is planned to proceed through IND-enabling studies and a Phase 1 single ascending dose study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of SBI-553: A Technical Guide to a Biased Allosteric Modulator of the Neurotensin Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the Neurotensin Receptor 1 (NTSR1).[1][2][3] NTSR1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of CNS disorders, including substance use disorders.[3][4] However, the clinical development of orthosteric NTSR1 agonists has been hampered by side effects such as hypotension and hypothermia. This compound represents a significant advancement in NTSR1-targeted therapeutics by demonstrating a unique pharmacological profile that separates the desired therapeutic effects from the adverse effects associated with balanced agonism. This technical guide provides an in-depth overview of the neuropharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Mechanism of Action: Biased Signaling at NTSR1

This compound binds to an intracellular allosteric site on NTSR1, distinct from the orthosteric binding site of the endogenous ligand, neurotensin (NTS). This allosteric binding has two profound and interconnected effects on NTSR1 signaling:

-

Positive Allosteric Modulation of NTS Binding and β-arrestin Recruitment : this compound enhances the binding affinity of NTS to NTSR1. Furthermore, this compound acts as a direct agonist for β-arrestin recruitment to NTSR1 and also potentiates NTS-mediated β-arrestin recruitment. This leads to the activation of β-arrestin-dependent signaling pathways and receptor internalization.

-

G Protein Biased Modulation : Crucially, this compound exhibits profound bias in its modulation of G protein signaling. It acts as a negative allosteric modulator (NAM) or antagonist of Gαq/11 protein signaling, the canonical pathway for NTSR1, thereby blocking downstream events like inositol 1,4,5-triphosphate (IP3) production and calcium mobilization. In contrast, it is a weak partial agonist for a subset of other G proteins, including Gαi1, Gαi2, GαoA, GαoB, Gαg, Gα12, and Gα13, and is permissive of NTS-induced activation of Gαo and Gα12. This selective modulation of G protein subtypes is a key feature of this compound's pharmacology.

The structural basis for this bias lies in the ability of this compound to stabilize a conformation of NTSR1 that is favorable for β-arrestin and select G protein interactions but sterically hinders the coupling of Gαq.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| EC50 (β-arrestin recruitment) | 0.34 µM | Human NTSR1 | |

| EC50 ([¹²⁵I]-NT Binding Augmentation) | 0.14 µM | Human NTSR1 | |

| Binding Characteristics | |||

| Binding Site | Intracellular Allosteric | Human NTSR1 | |

| Effect on NTS Affinity (Kd) | Up to 3.9-fold increase | Human NTSR1 | |

| Effect on NTS Bmax | Up to 3.3-fold increase | Human NTSR1 | |

| G Protein Modulation | |||

| Gαq/11 Signaling | Antagonist/NAM | Human NTSR1 | |

| Gαi1, Gαi2, GαoA, etc. | Weak Partial Agonist | Human NTSR1 | |

| Selectivity | |||

| NTSR2 | No activity (>80 µM) | Human NTSR2 |

Table 1: In Vitro Pharmacology of this compound

| Parameter | Mouse | Rat | Reference |

| Pharmacokinetics | |||

| Oral Bioavailability (F%) | ~50% | ~50% | |

| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | 0.98 |

Table 2: In Vivo Pharmacokinetics of this compound

Signaling Pathways and Experimental Workflows

NTSR1 Signaling Pathways Modulated by this compound

The following diagram illustrates the dual signaling pathways of NTSR1 and the modulatory effect of this compound.

Experimental Workflow for Assessing Biased Agonism

The diagram below outlines a typical experimental workflow to characterize the biased signaling profile of a compound like this compound.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are a common method to quantify protein-protein interactions in live cells and were extensively used in the characterization of this compound.

Principle: BRET measures the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) when they are in close proximity (<10 nm).

β-arrestin Recruitment Assay Protocol:

-

Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for NTSR1 fused to a BRET donor (e.g., NTSR1-Rluc) and β-arrestin fused to a BRET acceptor (e.g., β-arrestin2-GFP).

-

Cell Plating: Transfected cells are plated in white 96-well microplates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound, NTS, or a combination thereof.

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to the wells.

-

Signal Detection: The luminescence emissions at the donor and acceptor wavelengths are measured simultaneously using a BRET-compatible plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.

G Protein Activation Assay Protocol:

A similar BRET-based approach can be used to measure G protein activation, where the BRET donor and acceptor are fused to the Gα and Gγ subunits of a specific G protein, respectively. Receptor activation leads to a dissociation of the G protein heterotrimer, resulting in a decrease in the BRET signal.

Radioligand Binding Assays

These assays were used to determine the allosteric effect of this compound on NTS binding.

Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing NTSR1.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [¹²⁵I]-NTS) in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the effect of this compound on the affinity (Kd) and maximum binding capacity (Bmax) of the radioligand.

In Vivo Behavioral Assays

This compound has been evaluated in various rodent models of substance use disorder.

Psychostimulant-Induced Hyperlocomotion:

-

Animal Habituation: Mice are habituated to the open-field testing chambers.

-

Drug Administration: Mice are pre-treated with this compound (e.g., 12 mg/kg, i.p.) or vehicle, followed by administration of a psychostimulant such as cocaine or methamphetamine.

-

Locomotor Activity Monitoring: The locomotor activity of the mice is recorded using automated activity monitors.

-

Data Analysis: The total distance traveled and other locomotor parameters are compared between treatment groups. This compound has been shown to attenuate psychostimulant-induced hyperlocomotion.

Cocaine Self-Administration:

-

Catheter Implantation and Training: Rats or mice are surgically implanted with intravenous catheters and trained to self-administer cocaine by pressing a lever.

-

This compound Treatment: Once stable responding is established, animals are pre-treated with this compound or vehicle before the self-administration sessions.

-

Data Collection: The number of lever presses and cocaine infusions are recorded.

-

Data Analysis: The effect of this compound on cocaine self-administration is evaluated.

Conclusion

This compound is a pioneering biased allosteric modulator of NTSR1 with a unique and complex neuropharmacological profile. By selectively promoting β-arrestin signaling while antagonizing the canonical Gαq pathway, this compound offers a promising therapeutic strategy for CNS disorders, particularly substance use disorders, by potentially avoiding the on-target side effects that have limited the development of previous NTSR1-targeted drugs. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in this novel class of compounds and the broader field of biased GPCR modulation. Further research into this compound and similar molecules will undoubtedly advance our understanding of GPCR signaling and pave the way for the development of safer and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. Molecular mechanism of the arrestin-biased agonism of neurotensin receptor 1 by an intracellular allosteric modulator | Semantic Scholar [semanticscholar.org]

SBI-553: A Technical Guide to its Mechanism of Action and Modulation of Dopamine Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased allosteric modulator of the Neurotensin Receptor 1 (NTSR1).[1][2][3] It exhibits a unique pharmacological profile by selectively promoting β-arrestin recruitment to NTSR1 while simultaneously antagonizing Gq protein-mediated signaling pathways.[4][5] This biased agonism offers a promising therapeutic strategy for treating substance use disorders by modulating dopamine signaling without the adverse side effects associated with unbiased NTSR1 agonists. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) for β-arrestin recruitment to NTSR1. It binds to an intracellular pocket of the receptor, distinct from the orthosteric binding site for its endogenous ligand, neurotensin (NT). This allosteric binding has two key consequences:

-

β-Arrestin Biased Agonism: this compound, even in the absence of neurotensin, can induce the recruitment of β-arrestin to NTSR1. In the presence of neurotensin, it acts as a PAM, enhancing the recruitment of β-arrestin.

-

Gq Protein Antagonism: In contrast to its effect on the β-arrestin pathway, this compound antagonizes the canonical Gq protein signaling cascade typically activated by neurotensin. It prevents Gq protein coupling to NTSR1, thereby inhibiting downstream events such as the production of inositol 1,4,5-triphosphate (IP3) and the mobilization of intracellular calcium.